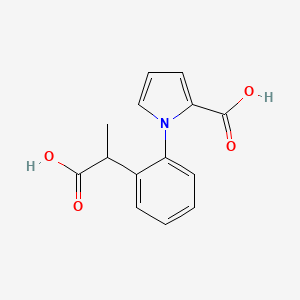
1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with a carboxylic acid group and a phenyl ring bearing a carboxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. The phenyl ring with the carboxyethyl group can be introduced via Friedel-Crafts acylation, followed by carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carboxylic acids to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products depend on the specific reaction conditions but can include various substituted pyrroles, phenyl derivatives, and carboxylated compounds.
Aplicaciones Científicas De Investigación
1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. The pyrrole ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-3-carboxylic acid
- 1-(2-(1-Carboxyethyl)phenyl)-1H-indole-2-carboxylic acid
- 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxamide
Uniqueness: 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research.
Propiedades
Número CAS |
918667-51-3 |
|---|---|
Fórmula molecular |
C14H13NO4 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
1-[2-(1-carboxyethyl)phenyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-9(13(16)17)10-5-2-3-6-11(10)15-8-4-7-12(15)14(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Clave InChI |
OKRATBRBIHPNJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1N2C=CC=C2C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)
![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)


![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)


![3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14188382.png)
![5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one](/img/structure/B14188386.png)
![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)

![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
